molecular formula C10H8N2O5 B2761003 (6-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid CAS No. 694499-69-9

(6-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

Cat. No. B2761003
CAS RN: 694499-69-9
M. Wt: 236.183
InChI Key: CGLRVRCSFIJQGS-UHFFFAOYSA-N
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Description

“(6-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid” is a chemical compound with the molecular formula C13H11N3O5 . It is used as an intermediate in the synthesis of certain pharmaceuticals .


Synthesis Analysis

The synthesis of a similar compound, lenalidomide nitro precursor, has been studied. The cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate (I) with 3-aminopiperidine-2,6-dione hydrochloride (II) was performed to prepare (3RS)-3-(7-nitro-3-oxo-1H-isoindol-2-yl) piperidine-2,6-dione (III) as lenalidomide nitro precursor .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted density of 1.546±0.06 g/cm3, a melting point of >250°C (dec.), and a boiling point of 616.6±55.0 °C .

Scientific Research Applications

N-Nitroso- and N-Nitraminotetrazoles Synthesis

The synthesis of N-nitroso- and N-nitraminotetrazoles from aminotetrazoles through direct nitration or dehydration of corresponding nitrates showcases a methodological approach to synthesizing nitro and nitroso compounds. This process involves acetic anhydride and HNO3, highlighting the role of nitration in modifying molecular structures and enhancing certain properties, such as detonation velocities comparable to TNT and nitroglycerin (Karaghiosoff et al., 2006).

Nitration of Methyl Substituted Indole-3-Aldehydes

The nitration of methyl derivatives of indole-3-aldehyde in acetic acid medium results in the formation of 6-nitro derivatives along with other nitro-indole compounds. This illustrates the specificity of nitration reactions and their influence on the molecular structure of indole derivatives, which could be related to the broader research interests in nitro-substituted compounds (Berti, Settimo, & Livi, 1964).

Novel Oxidations of 1,3-Disubstituted Indoles

The study on oxidation versus nitration of 1,3-disubstituted indole derivatives with nitric acid in acetic acid revealed novel functionalized 2-hydroxyindolenines. This work not only showcases the versatility of nitration reactions but also opens up possibilities for synthesizing novel compounds with unique properties, which might include derivatives like "(6-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid" (Morales-Ríos, Bucio-Vásquez, & Joseph-Nathan, 1993).

The method of introducing substituents, including nitro groups into the benzene nucleus of indole derivatives, showcases the chemical versatility of nitration reactions. This process emphasizes the significance of nitration in the functional modification of indole compounds, potentially applicable to the synthesis and study of "this compound" (Terent'ev et al., 1969).

Mechanism of Action

properties

IUPAC Name

2-(5-nitro-3-oxo-1H-isoindol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5/c13-9(14)5-11-4-6-1-2-7(12(16)17)3-8(6)10(11)15/h1-3H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLRVRCSFIJQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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